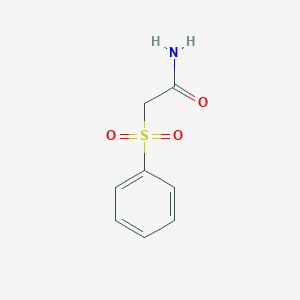

2-(Benzenesulfonyl)acetamide

Overview

Description

2-(Benzenesulfonyl)acetamide is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 g/mol. It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 2-(Benzenesulfonyl)acetamide involves several steps. One method involves the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate . The mixture is refluxed for 3 hours and the reaction is monitored using TLC .Molecular Structure Analysis

The molecular structure of 2-(Benzenesulfonyl)acetamide consists of a benzene ring attached to a sulfonyl group and an acetamide group . The compound belongs to the class of organic compounds known as carboximidic acids .Chemical Reactions Analysis

2-(Benzenesulfonyl)acetamide can participate in various chemical reactions. For instance, it can undergo base-mediated coupling reactions with proline to synthesize proline-derived benzenesulfonamides . It can also react with oxabicyclic alkenes to form aziridines .Physical And Chemical Properties Analysis

2-(Benzenesulfonyl)acetamide is a solid compound . It has a melting point between 79 and 81°C and a boiling point of 221.2°C . It is soluble in water, pyridine, ethanol, chloroform, hot benzene, glycerol, and ether .Scientific Research Applications

I have conducted a search to find specific scientific research applications of 2-(Benzenesulfonyl)acetamide. While the search results do not provide a direct list of unique applications, they suggest several research fields where this compound could be relevant. Below are some potential applications based on the information available:

Synthesis of Bioactive Compounds

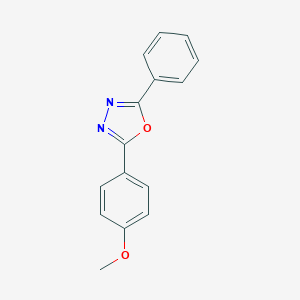

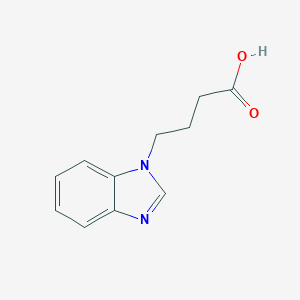

2-(Benzenesulfonyl)acetamide may be used in the synthesis of various bioactive compounds, including those with potential antimicrobial properties. Benzimidazole derivatives, for example, have been shown to be effective against different microorganisms and are considered a significant class of bioactive heterocyclic compounds .

Pharmacological Studies

This compound might play a role in pharmacological research, particularly in the synthesis of molecules with potential therapeutic effects. The search results indicate that related compounds have been evaluated for their antioxidant activities .

Gene Expression and Tumor Studies

There is evidence that 2-(Benzenesulfonyl)acetamide could be involved in studies related to gene expression changes that lead to uncontrolled cell proliferation and tumor hypoxia . This suggests its potential application in cancer research.

Chemical Reactions and Mechanistic Studies

The compound may be used in base-mediated coupling reactions and other chemical processes that yield products with specific properties or functions .

Future Directions

The future research directions for 2-(Benzenesulfonyl)acetamide could involve exploring its potential applications in various fields. For instance, its ability to inhibit carbonic anhydrase IX could be further investigated for potential use in cancer treatment . Additionally, its reactivity with other compounds could be studied to develop new synthesis methods .

Mechanism of Action

Target of Action

The primary targets of 2-(Benzenesulfonyl)acetamide are carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) . CA IX is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents . DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA, and its inhibition can lead to antimicrobial and antitumor activities .

Mode of Action

2-(Benzenesulfonyl)acetamide interacts with its targets by inhibiting their activity. It selectively inhibits CA IX, which can lead to the suppression of tumor growth . It also inhibits DHFR, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, shifting it from aerobic to anaerobic glycolysis . This can lead to uncontrolled cell proliferation and tumor hypoxia . The inhibition of DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and DNA .

Pharmacokinetics

The compound’s molecular structure and its solubility in dmso suggest that it may have good bioavailability .

Result of Action

The inhibition of CA IX and DHFR by 2-(Benzenesulfonyl)acetamide can lead to the suppression of tumor growth and the inhibition of microbial growth . This is due to the disruption of essential biochemical pathways in these cells .

Action Environment

The action of 2-(Benzenesulfonyl)acetamide can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence the compound’s action.

properties

IUPAC Name |

2-(benzenesulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNWTGTRVZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365241 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzenesulfonyl)acetamide | |

CAS RN |

35008-50-5 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)